2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one
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Overview
Description
2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one is a complex organic compound with a unique structure that includes a hydroxy group, a methoxy group, and a tetrahydrobenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one typically involves multiple steps. One common method starts with the preparation of the hydroxyimino derivative of 6,7,8,9-tetrahydro-1,2-dimethoxy-5H-benzo annulen-5-one, which is then methylated and further reacted with ethyl lithiopropiolate . Another approach involves the conversion of 6,7,8,9-tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one into several bromo-compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as methylation, reduction, and bromination under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: Formation of bromoderivatives, acetals, and esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium aluminum hydride (LiAlH4): for reduction.
Bromine: for bromination.
Acetic acid (HOAc): and hydrochloric acid (HCl) for indolization.
Major Products
Major products formed from these reactions include various bromoderivatives, acetals, esters, and reduced alcohols .
Scientific Research Applications
2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-2-methoxy-3-nitrobenzocyclohepten-5-one .
- 6,7,8,9-Tetrahydro-1,2-dimethoxy-5H-benzo annulen-5-one .
- 3-Hydroxy-2-methoxybenzocyclohepten-5-one .
Uniqueness
2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one is unique due to its specific combination of functional groups and its tetrahydrobenzoannulene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
18238-43-2 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-hydroxy-3-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C12H14O3/c1-15-12-7-9-8(6-11(12)14)4-2-3-5-10(9)13/h6-7,14H,2-5H2,1H3 |
InChI Key |
FINMLVHBTLKKKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCCCC(=O)C2=C1)O |
Origin of Product |
United States |
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